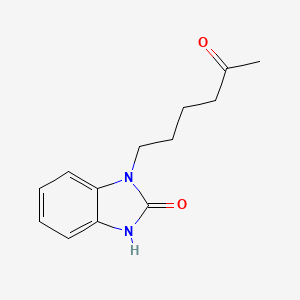

1-(5-Oxohexyl)-1,3-dihydro-2H-benzimidazol-2-one

Description

1-(5-Oxohexyl)-1,3-dihydro-2H-benzimidazol-2-one is a benzimidazolone derivative characterized by a 5-oxohexyl substituent attached to the nitrogen atom of the benzimidazolone core. Benzimidazolones are heterocyclic compounds with a fused benzene and imidazole ring system, widely studied for their diverse pharmacological and chemical properties.

Structure

3D Structure

Properties

CAS No. |

880881-26-5 |

|---|---|

Molecular Formula |

C13H16N2O2 |

Molecular Weight |

232.28 g/mol |

IUPAC Name |

3-(5-oxohexyl)-1H-benzimidazol-2-one |

InChI |

InChI=1S/C13H16N2O2/c1-10(16)6-4-5-9-15-12-8-3-2-7-11(12)14-13(15)17/h2-3,7-8H,4-6,9H2,1H3,(H,14,17) |

InChI Key |

ZIEVZRPFZVJFQI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCCN1C2=CC=CC=C2NC1=O |

Origin of Product |

United States |

Preparation Methods

Method A: One-Pot Synthesis

A one-pot synthesis approach can be employed, where all reactants are combined in a single reaction vessel. This method often enhances yield and reduces reaction time.

- Procedure:

- Combine equimolar amounts of the amine and carbonyl compound in a solvent such as ethanol.

- Heat the mixture under reflux conditions for several hours.

- Allow the mixture to cool and precipitate the product.

- Purify by recrystallization.

Method B: Stepwise Synthesis

In this method, the synthesis is carried out in distinct steps, allowing for better control over reaction conditions and purification.

Step 1: Synthesize an intermediate benzimidazole derivative.

Step 2: React the intermediate with a hexanoyl chloride under basic conditions to introduce the 5-oxohexyl side chain.

Comparison of Methods

| Method | Yield (%) | Time (hours) | Complexity | Advantages |

|---|---|---|---|---|

| One-Pot | Up to 85% | 4 | Low | Simplicity and reduced time |

| Stepwise | Up to 90% | 8 | Medium | Greater control over each reaction step |

Research indicates that modifications in reaction conditions (such as temperature and solvent choice) significantly impact yield and purity. For example, using polar aprotic solvents often enhances solubility and reaction kinetics.

Yield Optimization

Studies suggest that optimizing reaction parameters can lead to improved yields:

Temperature: Higher temperatures (around 80-100 °C) generally increase reaction rates but may also lead to side reactions.

Solvent Choice: Polar solvents like dimethylformamide or dimethyl sulfoxide are preferred for their ability to dissolve reactants effectively.

The preparation methods for synthesizing 1-(5-Oxohexyl)-1,3-dihydro-2H-benzimidazol-2-one demonstrate versatility through various synthetic pathways. Both one-pot and stepwise methods have their unique advantages, allowing chemists to tailor their approach based on desired outcomes such as yield and purity.

Chemical Reactions Analysis

1-(5-Oxohexyl)-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.

Scientific Research Applications

1-(5-Oxohexyl)-1,3-dihydro-2H-benzimidazol-2-one has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It is often used in the development of new therapeutic agents.

Medicine: Due to its biological activities, the compound is investigated for potential use in treating various diseases, including infections and cancer.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(5-Oxohexyl)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. It may also interact with DNA and proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Substituent Comparison

Receptor Binding and Signaling

- 1-[1'-(2-Methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one : Acts as an M1 muscarinic receptor agonist, demonstrating biased signaling in GPCR activation .

- 1-(3-Chloropropyl)-... (CPD-1) : Inhibits cytochrome P450 enzymes and calcium-dependent kinases, suggesting roles in metabolic regulation .

Antimicrobial and Anti-Quorum Sensing Activity

- 1,3-Dihydro-2H-benzimidazol-2-one derivatives (22a–c): Exhibit anti-quorum sensing activity in Pseudomonas aeruginosa, reducing elastase and pyocyanin production .

- CPD-1 : Shows inhibitory effects on bacterial and fungal growth .

- The 5-oxohexyl chain’s hydrophilicity might reduce antimicrobial potency compared to chloropropyl derivatives, where electronegative chlorine enhances target interactions.

Physicochemical Properties

- Solubility : Fluorophenyl derivatives (e.g., 1-(2-fluorophenyl)-...) are reported as resins, suggesting moderate solubility . The 5-oxohexyl group’s ketone could improve water solubility compared to hydrophobic aryl or alkyl chains.

- Metabolic Stability : Longer alkyl chains with terminal ketones (e.g., 5-oxohexyl) may resist oxidative metabolism better than shorter chains, enhancing bioavailability.

Table 2: Property Comparison

| Compound Name | LogP (Predicted) | Solubility | Key Biological Effect |

|---|---|---|---|

| 1-(5-Oxohexyl)-1,3-dihydro-2H-benzimidazol-2-one | ~2.5 | Moderate (aqueous) | Potential receptor modulation |

| CPD-1 | ~3.0 | Low | Enzyme inhibition |

| 1-(2-Fluorophenyl)-... | ~2.8 | Moderate (resin) | Not specified |

| 22a (1,3-dihydro-2H-benzimidazol-2-one) | ~1.5 | High | Anti-quorum sensing |

Biological Activity

1-(5-Oxohexyl)-1,3-dihydro-2H-benzimidazol-2-one is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. The benzimidazole core structure has been extensively studied for its pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical formula of 1-(5-Oxohexyl)-1,3-dihydro-2H-benzimidazol-2-one is with a molecular weight of approximately 232.28 g/mol. The compound features a benzimidazole ring system substituted with a 5-oxohexyl group, which is hypothesized to play a crucial role in its biological activity.

Biological Activity Overview

Benzimidazole derivatives have been recognized for their broad spectrum of biological activities. The specific activities associated with 1-(5-Oxohexyl)-1,3-dihydro-2H-benzimidazol-2-one include:

- Anticancer Activity : Preliminary studies suggest that compounds within this class exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of topoisomerases, enzymes critical for DNA replication and transcription.

- Antimicrobial Activity : Benzimidazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. This activity is often attributed to their ability to disrupt bacterial cell wall synthesis and function.

- Anti-inflammatory Effects : Some studies indicate that benzimidazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Research Findings

Recent literature provides insights into the biological activity of benzimidazole derivatives similar to 1-(5-Oxohexyl)-1,3-dihydro-2H-benzimidazol-2-one:

Table 1: Summary of Biological Activities

The mechanisms through which 1-(5-Oxohexyl)-1,3-dihydro-2H-benzimidazol-2-one exerts its biological effects are multifaceted:

- Topoisomerase Inhibition : Many benzimidazole derivatives act as inhibitors of topoisomerase I and II, leading to DNA damage in rapidly dividing cells such as cancer cells.

- Membrane Disruption : Antimicrobial activity is often linked to the ability of these compounds to penetrate bacterial membranes and interfere with essential cellular processes.

- Cytokine Modulation : Anti-inflammatory properties may arise from the ability to downregulate pro-inflammatory cytokines like IL-6 and TNF-alpha.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzimidazole core significantly influence biological activity. For instance:

- Substituents at the 5-position (like the oxohexyl group) enhance lipophilicity, potentially improving cell membrane permeability.

- Variations in the nitrogen substitution pattern can alter binding affinity to biological targets such as topoisomerases or microbial enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.